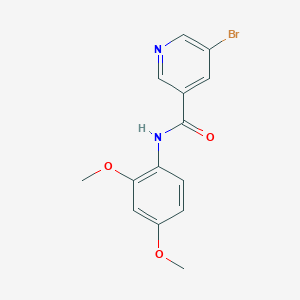

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Description

5-Bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine atom at the 5-position of the pyridine ring and an N-linked 2,4-dimethoxyphenyl group. The bromine atom enhances electrophilicity, while the dimethoxyphenyl group contributes to π-π stacking and hydrogen-bonding interactions, influencing both solubility and target binding .

Properties

IUPAC Name |

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-12(13(6-11)20-2)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYZQLMTSLLTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5-bromo-2-chloropyridine with 2,4-dimethoxyaniline in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or disrupting their metabolic processes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound provides two methoxy groups, enhancing hydrogen-bond acceptor capacity compared to the isopropyl group in 5-bromo-N-(propan-2-yl)pyridine-3-carboxamide . This increases polarity and solubility (logP ~2.5 vs. 1.756).

- Ring Saturation : The dihydropyridine ring in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide reduces aromaticity, favoring planar conformations (dihedral angle: 8.38°) that may enhance stacking interactions but reduce metabolic stability .

- Complexity in AZ257: The presence of a thioether, cyano, and furyl groups in AZ257 introduces steric bulk and electronic diversity, likely expanding biological target range but increasing molecular weight (>500 Da) .

Pharmacological Potential (Inferred from Analogues)

- Kinase Inhibition : Pyridine carboxamides with electron-withdrawing groups (e.g., bromine) and aromatic N-substituents often exhibit kinase inhibitory activity. The dimethoxyphenyl group’s electron-donating nature may modulate selectivity compared to halogenated aryl analogues .

- Antimicrobial Activity : Bromopyridine derivatives like 5-bromo-N-(propan-2-yl)pyridine-3-carboxamide show moderate antimicrobial properties; the target compound’s enhanced solubility may improve bioavailability .

Biological Activity

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including bromination of the pyridine derivative and subsequent coupling reactions. The structural formula can be represented as follows:

Key Synthetic Steps:

- Bromination : The pyridine derivative is brominated using N-bromosuccinimide (NBS).

- Coupling Reaction : The brominated compound is then coupled with a 2,4-dimethoxyphenyl amine in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Inhibition Potency : Compounds structurally related to this compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating a potential for anti-inflammatory applications similar to established drugs like indomethacin .

2. Anticancer Potential

The anticancer activity of this compound has been assessed against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

- Cell Line Studies : In vitro tests have demonstrated that related compounds inhibit growth in cancer cell lines such as HeLa and A549, with IC50 values reported in the low micromolar range (e.g., 26 µM) .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : It is hypothesized that the compound binds to COX enzymes, inhibiting their activity and thereby reducing inflammation.

- DNA Interaction : Some studies suggest that related compounds can bind to DNA, affecting its replication and transcription processes, which is crucial for anticancer activity .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodology :

- Nucleophilic substitution : Start with 5-bromopyridine-3-carboxylic acid, activate the carbonyl group using coupling agents (e.g., EDCI/HOBt), and react with 2,4-dimethoxyaniline. Monitor reaction progress via TLC or LC-MS .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield. Use catalytic Pd or Cu systems for regioselective coupling if intermediates require functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Confirm molecular structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine protons at δ 8.0–8.5 ppm) and -NMR (carbonyl signal at ~165 ppm) .

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SC-XRD to resolve bond angles, torsion angles, and hydrogen-bonding networks (e.g., amide N–H···O interactions) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodology :

- Solubility screening : Test solubility in DMSO (high), methanol (moderate), and water (poor). Use co-solvents (e.g., PEG-400) for biological assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Protect from light due to bromine’s photolability .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Model transition states for Suzuki-Miyaura coupling at the 5-bromo position using Gaussian or ORCA. Compare activation energies for competing sites (e.g., ortho vs. para to the carboxamide) .

- Machine learning : Train models on pyridine derivatives to predict optimal ligands (e.g., XPhos) and bases (KPO) for coupling efficiency .

Q. How should researchers approach contradictory data in the catalytic activity of brominated pyridine carboxamides when varying substituents on the aryl ring?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with electron-donating (e.g., -OMe) vs. electron-withdrawing (e.g., -NO) groups. Test catalytic performance in model reactions (e.g., C–N coupling) .

- Control experiments : Isolate intermediates to confirm mechanistic pathways. Use kinetic isotope effects (KIEs) to identify rate-determining steps .

Q. What advanced techniques are recommended for studying the supramolecular interactions of this compound in crystal lattices?

- Methodology :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···π contacts) from XRD data. Compare packing motifs with analogs (e.g., N-(3-bromo-2-methylphenyl) derivatives) .

- Thermal analysis : Perform DSC/TGA to correlate melting points with hydrogen-bonding density .

Q. How can kinetic and mechanistic studies be designed to elucidate degradation pathways under acidic, basic, or oxidative conditions?

- Methodology :

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative). Monitor via HPLC-MS to identify degradation products (e.g., debromination or demethylation) .

- Isotope labeling : Use -HO in hydrolysis studies to trace oxygen incorporation in hydrolyzed products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for pyridine carboxamide derivatives?

- Methodology :

- Standardize assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). Validate via orthogonal assays (e.g., fluorescence vs. luminescence).

- Meta-analysis : Compare datasets from independent studies to identify outliers or confounding variables (e.g., solvent effects in IC measurements) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized Buchwald-Hartwig) | |

| Melting Point | 142–145°C (DSC) | |

| HPLC Purity | >98% (C18 column, MeCN/HO gradient) | |

| Br···π Interaction | 3.45 Å (SC-XRD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.